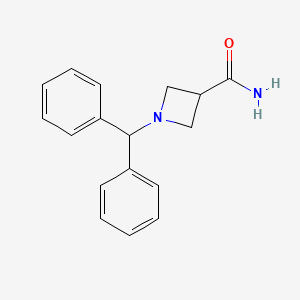

1-Benzhydrylazetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzhydrylazetidine-3-carboxamide, also known as BTAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of azetidine derivatives and has a unique chemical structure that makes it an interesting molecule for pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

1-Benzhydrylazetidine-3-carboxamide and its derivatives have been explored in scientific research for their synthesis methods and potential antimicrobial activity. The synthesis process of these compounds, including this compound, often involves specific reactions that aim to create novel derivatives with potential biological activities. For instance, the synthesis and study of various carboxamide derivatives have been conducted to evaluate their antimicrobial properties against strains of microorganisms such as Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. These studies reveal that some derivatives show significant activity, sometimes even surpassing reference drugs like streptomycin and metronidazole in inhibitory effectiveness against certain test strains (Kolisnyk et al., 2015).

Synthesis Methodologies

The development of efficient synthesis methodologies for compounds such as this compound is crucial for enabling further pharmacological and chemical studies. A notable example includes the streamlined synthesis process of 3-amino-1-Benzhydrylazetidine, highlighting the importance of efficient, high-yield synthesis techniques that can facilitate the production of such compounds for research and potential therapeutic applications. This process demonstrates the conversion of commercially available precursors into desired compounds with high yield, emphasizing the importance of synthetic efficiency in the realm of chemical research (Li et al., 2006).

Enhanced Process Development

Improvements in the synthesis process of key intermediates like 1-benzhydrylazetidin-3-ol, closely related to this compound, underline the ongoing efforts to refine chemical production methods for better purity and yield. These advancements are vital for the scalable and efficient manufacture of compounds that serve as critical building blocks in the synthesis of more complex molecules with potential scientific or therapeutic value. The development of an improved, one-pot synthesis method for 1-benzhydrylazetidin-3-ol, which significantly reduces impurity content, is a testament to the continuous pursuit of optimization in chemical synthesis processes (Reddy et al., 2010).

Wirkmechanismus

Target of Action

Carboxamide derivatives have been known to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Mode of Action

It is known that carboxamide derivatives can interact with their targets through hydrogen bonding, which can inhibit the activity of various enzymes and proteins .

Biochemical Pathways

Carboxamide derivatives have been associated with a variety of biochemical pathways, including those involving enzymes and proteins .

Result of Action

The inhibition of enzyme and protein activity by carboxamide derivatives can lead to various cellular effects .

Eigenschaften

IUPAC Name |

1-benzhydrylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-17(20)15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEZLQNFWWDNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2611645.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)

![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)

![4,5,6,7-Tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-ylmethanol](/img/structure/B2611666.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)